Eosin Y

描述

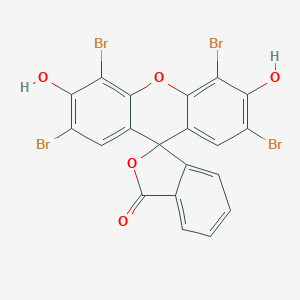

Structure

3D Structure

属性

IUPAC Name |

2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJJPROPLPMSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17372-87-1 (Parent) |

Source

|

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044590 |

Source

|

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15086-94-9 |

Source

|

| Record name | Red 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15086-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',5',7'- TETRABROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2730CL9N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of Eosin Y Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Eosin (B541160) Y staining, a cornerstone technique in histology and histopathology. A thorough understanding of its mechanism of action is essential for accurate interpretation of tissue morphology in research and diagnostic settings.

Introduction to Eosin Y

This compound is a synthetic, acidic, fluorescent xanthene dye widely used as a counterstain in the Hematoxylin (B73222) and Eosin (H&E) staining method, one of the most common staining techniques in histology.[1][2] In the H&E stain, hematoxylin stains cell nuclei a purplish-blue, while this compound stains the cytoplasm, connective tissue, and other extracellular substances in varying shades of pink, red, and orange.[3][4][5] This differential staining provides a clear distinction between the nucleus and the cytoplasm, enabling detailed examination of cellular and tissue architecture.[5]

There are two main variants of eosin: this compound and Eosin B. This compound, a tetrabromo derivative of fluorescein, is the more commonly used variant in histology due to its slightly yellowish cast.[6][7] Eosin B, a dibromo-dinitro derivative of fluorescein, has a faint bluish cast.[6][7] For the purpose of this guide, we will focus on the principles of this compound.

The Core Principle: An Electrostatic Interaction

The fundamental principle behind this compound staining lies in the electrostatic attraction between the negatively charged (anionic) dye and positively charged (cationic) components within the tissue.[8][9]

-

This compound as an Acidic Dye: this compound is an acidic dye, meaning it carries a net negative charge in solution.[5][6] This is due to the presence of a carboxyl group that ionizes in solution.[10]

-

Basic Components of the Cytoplasm and Extracellular Matrix: The primary targets for this compound are proteins within the cytoplasm and extracellular matrix.[7][] These proteins are rich in basic amino acid residues, such as arginine, histidine, and lysine.[8][12]

-

The Role of pH: The pH of the staining solution is a critical factor influencing the intensity and specificity of this compound staining.[13][14] Staining is typically performed in a slightly acidic solution, with an optimal pH range of 4.0 to 4.5.[8][13] In this acidic environment, the amino groups of the basic amino acids in tissue proteins become protonated, acquiring a positive charge.[8]

-

Ionic Bonding: The negatively charged this compound molecules are then electrostatically attracted to these positively charged protein sites, forming stable ionic bonds.[8][12] This interaction results in the characteristic pink to red staining of these "eosinophilic" or "acidophilic" structures.[7][8]

The following diagram illustrates the chemical principle of this compound staining:

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [6][15] |

| Molecular Weight | 691.9 g/mol | [6] |

| C.I. Number | 45380 | [6][15] |

| C.I. Name | Acid Red 87 | [6][15] |

| Absorption Maximum (λmax) | 514-518 nm (in water) | [15] |

| 525 nm (in ethanol) | [10] | |

| Optimal Staining pH | 4.0 - 4.5 | [8][13] |

| Typical Concentration | 0.5% - 1% (w/v) in water or ethanol (B145695) | [7][] |

Detailed Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

The following is a detailed methodology for a typical Hematoxylin and Eosin (H&E) staining procedure for paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on microscope slides

-

Harris's Hematoxylin solution

-

1% Acid alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute or running tap water

-

0.5% - 1% this compound solution (in 80% ethanol with a few drops of glacial acetic acid)

-

Ethanol solutions of increasing concentrations (70%, 95%, 100%)

-

Xylene or a xylene substitute (clearing agent)

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each to remove paraffin (B1166041) wax.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse slides in 70% ethanol for 3 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in Harris's Hematoxylin solution for 3-5 minutes.[3]

-

Wash slides in running tap water for 1-5 minutes.

-

-

Differentiation:

-

Dip slides briefly (1-3 dips) in 1% acid alcohol to remove excess hematoxylin.[3] The goal is to remove background staining while leaving the nuclei well-defined.

-

Immediately wash slides in running tap water.

-

-

Bluing:

-

Immerse slides in Scott's tap water substitute or running tap water for 1-2 minutes until the nuclei turn a crisp blue/purple.[3]

-

Wash slides in running tap water.

-

-

Counterstaining (Eosin):

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections by passing the slides through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

-

Clear the sections by immersing the slides in two changes of xylene for 5 minutes each.

-

Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

-

The following diagram illustrates the experimental workflow for H&E staining:

Interpretation of Staining Results

A well-executed H&E stain will result in distinct and vibrant colors, allowing for clear morphological assessment. With this compound, different tissue components will exhibit varying shades of pink, which can be diagnostically significant.[13]

-

Intense Red/Orange-Red: Erythrocytes (red blood cells) stain intensely due to their high concentration of hemoglobin.[5][13]

-

Deep Pink: Cytoplasm of muscle cells and other protein-rich cells will appear as a deep pink.[13]

-

Light Pink: Collagen and other connective tissues will stain a lighter shade of pink.[13]

The ability to discern these different shades is a hallmark of a high-quality H&E stain and is crucial for accurate histopathological interpretation.

Conclusion

This compound staining is a fundamental and powerful technique in histology. Its principle, based on a simple yet elegant electrostatic interaction, provides the essential contrast needed to visualize cellular and tissue structures. By understanding the core principles of this compound staining, including the role of pH and the chemical nature of the dye and tissue components, researchers and clinicians can optimize their staining protocols and achieve high-quality, reproducible results for accurate morphological analysis.

References

- 1. This compound | H&E stain component Hello Bio [hellobio.com]

- 2. stainsfile.com [stainsfile.com]

- 3. laboratorytests.org [laboratorytests.org]

- 4. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 5. H&E stain - Wikipedia [en.wikipedia.org]

- 6. macsenlab.com [macsenlab.com]

- 7. Eosin - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. microbenotes.com [microbenotes.com]

- 10. benchchem.com [benchchem.com]

- 12. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 15. stainsfile.com [stainsfile.com]

Eosin Y: A Comprehensive Technical Guide to its Chemical Properties and Application in Histopathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin (B541160) Y is a synthetic xanthene dye, a tetrabromo derivative of fluorescein, that is of paramount importance in the field of histopathology.[1][2] It serves as the primary counterstain in the Hematoxylin (B73222) and Eosin (H&E) staining protocol, the most widely used staining method for visualizing tissue morphology.[3][4][5] Eosin imparts a characteristic pink or red color to cytoplasmic components, collagen, and muscle fibers, providing a crucial contrast to the blue-purple of cell nuclei stained by hematoxylin.[2][6] This differential staining allows for the detailed examination of tissue architecture and the identification of various pathological conditions.[5] This in-depth technical guide elucidates the core chemical properties of Eosin Y and provides detailed experimental protocols for its application in histopathology.

Chemical and Physical Properties

This compound, also known as Acid Red 87 or C.I. 45380, is most commonly available as a disodium (B8443419) salt, which is readily soluble in water and ethanol (B145695).[1][7][8] The anionic nature of the this compound molecule is fundamental to its staining mechanism, allowing it to form ionic bonds with positively charged proteins in the cytoplasm and extracellular matrix.[7][9]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate[7] |

| Synonyms | This compound ws, Eosine Yellowish, Acid Red 87, C.I. 45380[8][10][11] |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅[7][11][12] |

| Molecular Weight | 691.85 g/mol [7][13] |

| CAS Number | 17372-87-1[1][14] |

Table 2: Solubility of this compound (Disodium Salt)

| Solvent | Solubility |

| Water | Freely Soluble; ≥ 100 mg/mL[1] |

| Ethanol | Freely Soluble[1] |

Table 3: Spectroscopic Properties of this compound in Ethanol

| Property | Value |

| Absorption Maximum (λmax) | ~525 nm[7] |

| Emission Maximum (λem) | ~549 nm[7] |

| Molar Extinction Coefficient (ε) | 112,000 cm⁻¹/M at 524.8 nm[15][16] |

Staining Mechanism: An Electrostatic Interaction

The staining mechanism of this compound is primarily based on an electrostatic attraction between the anionic dye and cationic tissue components.[9] At an acidic pH, typically between 4.0 and 5.0, the amino groups of proteins within the cytoplasm and extracellular matrix become protonated, acquiring a net positive charge.[9][17][18] The negatively charged this compound molecule is then attracted to these positively charged sites, resulting in the characteristic pink to red staining.[9] Structures that readily bind to eosin are termed "eosinophilic" or "acidophilic".[9]

Figure 1: Electrostatic interaction of this compound with tissue proteins.

Experimental Protocols

Preparation of 1% Alcoholic this compound Stock Solution

This protocol describes the preparation of a commonly used this compound staining solution.

Materials:

-

This compound powder (disodium salt)

-

95% Ethanol

-

Distilled Water

-

Glacial Acetic Acid (optional)

-

Graduated cylinders

-

Beaker

-

Magnetic stirrer and stir bar

-

Filter paper

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh 1 gram of this compound powder and transfer it to a clean beaker.[19]

-

Add 20 mL of distilled water and swirl to dissolve the powder.[19]

-

Add 80 mL of 95% ethanol to the beaker.[19]

-

(Optional) For sharper staining, add 0.5 mL of glacial acetic acid.[3][19]

-

Place the beaker on a magnetic stirrer and mix until the solution is homogeneous.

-

Filter the solution to remove any undissolved particles.[20]

-

Transfer the filtered solution to a labeled amber glass bottle for storage at room temperature.[19][21]

Standard Hematoxylin and Eosin (H&E) Staining Protocol

This protocol outlines the key steps for performing a routine H&E stain on deparaffinized tissue sections.

Workflow:

Figure 2: A typical workflow for Hematoxylin and Eosin (H&E) staining.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin (B1166041) wax, followed by a series of decreasing concentrations of ethanol (e.g., 100%, 95%, 70%) and finally in distilled water to rehydrate the tissue sections.[22]

-

Hematoxylin Staining: Immerse slides in a filtered hematoxylin solution (e.g., Harris's or Mayer's) for 3-5 minutes to stain the cell nuclei.[23]

-

Washing: Rinse the slides in running tap water.

-

Differentiation: Briefly dip the slides in acid alcohol (e.g., 1% HCl in 70% ethanol) to remove excess hematoxylin.[7] This step is crucial for achieving crisp nuclear staining.

-

Bluing: Immerse the slides in a bluing agent, such as Scott's tap water substitute or a weak alkaline solution, until the nuclei turn a distinct blue-purple.[23][24]

-

Washing: Rinse thoroughly with tap water.

-

Eosin Staining: Immerse the slides in the prepared 1% alcoholic this compound solution for 30 seconds to 2 minutes.[17][22] Staining time can be adjusted to achieve the desired intensity.

-

Dehydration: Dehydrate the tissue sections through a series of increasing concentrations of ethanol (e.g., 95%, 100%).[25]

-

Clearing: Immerse the slides in xylene to clear the tissue.[25]

-

Mounting: Apply a coverslip using a permanent mounting medium.

Expected Results:

-

Nuclei: Blue to purple[20]

-

Cytoplasm, Collagen, Muscle Fibers: Varying shades of pink to red[6][20]

-

Erythrocytes: Bright red/orange[20]

Factors Influencing Eosin Staining

The quality and intensity of this compound staining are influenced by several factors that must be carefully controlled for reproducible results.

Table 4: Key Parameters Affecting Eosin Staining

| Parameter | Optimal Range/Condition | Impact on Staining |

| pH of Eosin Solution | 4.0 - 5.0[3][17][18] | A lower pH enhances the positive charge of proteins, leading to stronger eosin binding and more intense staining.[3][9] |

| Eosin Concentration | 0.5% - 5%[20] | Higher concentrations can lead to darker staining but may require shorter incubation times. |

| Staining Time | 30 seconds - 3 minutes[24] | Longer staining times result in more intense coloration. |

| Differentiation | Use of 70-95% alcohol after eosin | Alcohol rinses remove excess eosin; lower alcohol concentrations remove more dye.[21] |

| Fixation | Adequate and appropriate fixation | Improper fixation can lead to uneven staining and poor morphological detail.[17] |

Conclusion

This compound is an indispensable tool in histopathology, providing essential morphological information through its vibrant and differential staining of cytoplasmic and extracellular components. A thorough understanding of its chemical properties, staining mechanism, and the factors influencing its performance is critical for researchers, scientists, and drug development professionals. By adhering to standardized protocols and carefully controlling key parameters, high-quality, and reproducible H&E staining can be consistently achieved, forming the foundation for accurate histological interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. ejmjih.com [ejmjih.com]

- 6. H&E stain - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. macsenlab.com [macsenlab.com]

- 9. benchchem.com [benchchem.com]

- 10. stainsfile.com [stainsfile.com]

- 11. This compound - Wikidata [wikidata.org]

- 12. merckindex.rsc.org [merckindex.rsc.org]

- 13. This compound | H&E stain component Hello Bio [hellobio.com]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. omlc.org [omlc.org]

- 16. PhotochemCAD | this compound [photochemcad.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. biognost.com [biognost.com]

- 21. cancerdiagnostics.com [cancerdiagnostics.com]

- 22. clyte.tech [clyte.tech]

- 23. laboratorytests.org [laboratorytests.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. mycetoma.edu.sd [mycetoma.edu.sd]

What does Eosin Y stain in a cell

An In-depth Technical Guide to Eosin (B541160) Y Staining in Cellular Applications

Introduction

Eosin Y is a synthetic, fluorescent xanthene dye that serves as a cornerstone in histology and cytology.[1][2] As an acidic dye, it is most frequently employed as a counterstain in the Hematoxylin (B73222) and Eosin (H&E) staining method, one of the most widely used techniques in medical diagnosis and research.[3][4] In the H&E protocol, this compound provides a pink to red contrast to the blue-purple nuclei stained by hematoxylin, enabling the clear visualization and differentiation of cytoplasmic, extracellular, and connective tissue components.[5] This guide provides a detailed overview of the this compound staining mechanism, its cellular targets, quantitative parameters, and a comprehensive experimental protocol for its application.

Core Mechanism of Action: Electrostatic Interaction

The fundamental principle behind this compound staining is an electrostatic, salt-forming interaction. This compound is an acidic dye, meaning it is anionic (negatively charged) in solution.[1][6] It binds to basic cellular components that are cationic (positively charged).[7] These components are thus termed "eosinophilic" or "acidophilic" because of their affinity for the acidic eosin dye.[7][8]

The primary targets for this compound are proteins rich in basic amino acids such as arginine, lysine, and histidine.[7] In the slightly acidic conditions of the staining solution, the amino groups on these residues become protonated, conferring a net positive charge. This allows the negatively charged this compound molecules to bind, resulting in the characteristic pink and red staining of these structures.[7]

Below is a diagram illustrating the chemical basis for this interaction.

Caption: Electrostatic interaction between this compound and a protein.

Cellular and Tissue Targets

This compound effectively stains a variety of biological structures, providing crucial morphological context. The intensity of the staining can vary, resulting in different shades of pink and red that aid in differentiation.

Primary Stained Components:

-

Cytoplasm: The cytoplasm of most cells is rich in proteins, making it strongly eosinophilic.[3][9]

-

Collagen and Connective Tissue: Extracellular matrix proteins, particularly collagen fibers, stain well with eosin, appearing as various shades of pink.[10]

-

Muscle Fibers: Both skeletal and smooth muscle fibers are eosinophilic.[1]

-

Red Blood Cells: Erythrocytes stain an intense, bright red, which helps in their identification within tissues.[1][3]

-

Decalcified Bone Matrix: The proteinaceous matrix of bone stains pink.[3]

-

Eosinophil Granules: The granules of eosinophils (a type of white blood cell) are intensely eosinophilic, which is the basis for their name.

Structures that are basophilic, such as cell nuclei (rich in nucleic acids), do not bind this compound and are instead stained by hematoxylin in the H&E protocol.[3][8]

Quantitative Data and Solution Preparation

The quality of this compound staining depends on factors such as dye concentration, pH, and the solvent used. Alcoholic solutions are often preferred for their faster staining and dehydrating properties.[11]

Table 1: this compound (C.I. 45380) Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [1] |

| Molecular Weight | 691.9 g/mol | [1] |

| Common Names | This compound, Eosin Yellowish, Acid Red 87 | [1] |

| Absorption Peak (λmax) | 517 - 524.8 nm | [12][13][14] |

| Optimal pH Range | 4.6 - 6.0 |[15] |

Table 2: Common this compound Staining Solution Formulations

| Solution Type | Component | Quantity (for 100 mL) | Role | Reference |

|---|---|---|---|---|

| 1% Alcoholic this compound | This compound Powder | 1 g | Stain | [11][16] |

| Distilled Water | 20 mL | Solvent | [11] | |

| 95% Ethanol (B145695) | 80 mL | Solvent | [11] | |

| Glacial Acetic Acid | 0.5 mL (optional) | Accentuated (deepens red stain) | [8][11] | |

| 1% Aqueous this compound | This compound Powder | 1 g | Stain | [17] |

| Distilled Water | 100 mL | Solvent | [17] |

| | Thymol | 1 crystal (optional) | Preservative (prevents mold) |[8][11] |

Detailed Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

The following is a standard protocol for H&E staining of paraffin-embedded tissue sections. Timing may need to be optimized based on tissue type and thickness.

Reagents Required:

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Harris Hematoxylin solution (filtered)

-

1% Acid Alcohol (1% HCl in 70% ethanol)

-

Ammonia (B1221849) Water (0.2%) or Scott's Tap Water Substitute

-

1% Alcoholic this compound solution

-

Permanent mounting medium

Workflow Diagram:

Caption: Standard workflow for Hematoxylin and Eosin (H&E) staining.

Step-by-Step Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or substitute) for 5-10 minutes. Repeat with fresh Xylene.[18][19]

-

Immerse slides in 100% Ethanol for 3-5 minutes. Repeat with fresh 100% Ethanol.[18]

-

Immerse slides in 95% Ethanol for 3 minutes.[18]

-

Immerse slides in 70% Ethanol for 3 minutes.[18]

-

Rinse gently in running tap water for 5 minutes.[18]

-

-

Nuclear Staining (Hematoxylin):

-

Immerse slides in a filtered hematoxylin solution for 3-8 minutes.[18][19]

-

Rinse well in running tap water until the water runs clear.[18]

-

Quickly dip slides in 1% Acid Alcohol for 1-3 seconds to remove excess background staining (differentiation).[19]

-

Immediately rinse in tap water.[18]

-

Immerse slides in a bluing agent (e.g., 0.2% ammonia water) for 30-60 seconds, or until nuclei turn a crisp blue.[19][20]

-

Wash in running tap water for 5 minutes.[20]

-

-

Cytoplasmic Staining (Eosin):

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through sequential immersions in 95% Ethanol (2 changes, 2-3 minutes each) and 100% Ethanol (2 changes, 2-3 minutes each).[18]

-

Clear the slides by immersing in Xylene for 5 minutes. Repeat with a fresh change of Xylene for another 5 minutes.[18][20]

-

Place a drop of permanent mounting medium onto the tissue section and carefully apply a glass coverslip, avoiding air bubbles.[18]

-

Allow the slide to dry before microscopic examination.

-

Expected Results:

-

Nuclei: Blue to dark purple[3]

-

Cytoplasm, Collagen, Muscle: Various shades of pink to red[3][5]

-

Red Blood Cells: Bright red/orange[3]

References

- 1. macsenlab.com [macsenlab.com]

- 2. nbinno.com [nbinno.com]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. cephamls.com [cephamls.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. benchchem.com [benchchem.com]

- 8. atlas-medical.com [atlas-medical.com]

- 9. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 10. Facebook [cancer.gov]

- 11. benchchem.com [benchchem.com]

- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 13. omlc.org [omlc.org]

- 14. researchgate.net [researchgate.net]

- 15. biognost.com [biognost.com]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. clyte.tech [clyte.tech]

- 19. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

- 20. mycetoma.edu.sd [mycetoma.edu.sd]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Fluorescence Properties of Eosin Y: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin Y, a xanthene dye, is a versatile and widely utilized fluorescent compound in various scientific disciplines. Its characteristic bright yellowish-red fluorescence, coupled with its ability to bind to proteins and other biomolecules, has made it an indispensable tool in histology, fluorescence microscopy, and as a photosensitizer in photodynamic therapy and photoredox catalysis.[1] This technical guide provides a comprehensive overview of the core fluorescence properties of this compound, detailed experimental protocols for their measurement, and visualizations of key photochemical processes. A thorough understanding of these properties is paramount for the effective design and interpretation of experiments utilizing this powerful fluorophore.

Core Fluorescence Properties of this compound

The fluorescence of this compound is intrinsically linked to its molecular structure and is highly sensitive to its immediate environment. Factors such as the polarity of the solvent, the pH of the solution, and the concentration of the dye itself can significantly influence its photophysical parameters.

Spectral Properties

This compound exhibits a strong absorption band in the green region of the visible spectrum and emits a bright yellow-red fluorescence. The exact wavelengths of maximum absorption (excitation) and emission are solvent-dependent, a phenomenon attributed to the differential stabilization of the ground and excited states by the solvent's polarity.[2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are crucial for applications in quantitative fluorescence measurements and fluorescence lifetime imaging (FLIM).

Quantitative Data Summary

The following tables summarize the key fluorescence properties of this compound under various experimental conditions.

Table 1: Excitation and Emission Maxima of this compound in Different Solvents

| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |

| Water | 520 | 560 | [1] |

| Methanol | 510 | 559 | [4] |

| Ethanol | 510 | 555 | [4] |

| N,N-Dimethylformamide (DMF) | 522 | 569 | [4] |

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf) of this compound in Different Solvents

| Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) | Reference |

| Water | 0.20 | ~1.1 | [1][2] |

| Methanol | 0.40 | Not specified | [1][4] |

| Ethanol | Not specified | Not specified | |

| Acetone | Highest among tested solvents | Not specified | [5] |

Key Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is essential for research and development. Below are detailed methodologies for key experiments related to this compound.

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound stock solution (e.g., 1 mM in a suitable solvent)

-

Solvent of interest (e.g., water, ethanol, DMF)

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure stable output.[6]

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7] A typical concentration is in the micromolar range.

-

Emission Scan: a. Place a cuvette containing the solvent (blank) in the sample holder and record a blank spectrum. b. Replace the blank with the this compound sample cuvette. c. Set the excitation wavelength to the known approximate absorption maximum (e.g., 510 nm).[8] d. Scan a range of emission wavelengths (e.g., 520 nm to 700 nm) to obtain the emission spectrum.[8] e. The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Excitation Scan: a. Set the emission monochromator to the determined emission maximum (λem).[8] b. Scan a range of excitation wavelengths (e.g., 450 nm to 550 nm) to obtain the excitation spectrum.[8] c. The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

-

Data Analysis: Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and other background signals. The corrected spectra will show the true excitation and emission profiles of this compound.

Protocol 2: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound relative to a known standard.[9]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Solvent common to both sample and standard

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both this compound (the sample) and the fluorescence standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[7]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.

-

Measure Fluorescence Emission Spectra: a. Using the spectrofluorometer, record the fluorescence emission spectrum for each of the prepared solutions (both sample and standard). b. Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.[9]

-

Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

-

Calculate the Quantum Yield: The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation:[3]

Φx = Φst * (Gradx / Gradst) * (nx^2 / nst^2)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[9]

-

nx and nst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

Signaling Pathways and Experimental Workflows

This compound's photochemical properties are central to its application in various experimental workflows. The following diagrams, generated using the DOT language, illustrate two key processes.

This compound Photosensitization and Singlet Oxygen Generation

This compound is an efficient photosensitizer, capable of absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). This process is the foundation of its use in photodynamic therapy and photoredox catalysis.[10]

Caption: Photosensitization pathway of this compound leading to singlet oxygen generation.

Fluorescence Quenching for Analyte Detection

The fluorescence of this compound can be quenched (decreased) upon interaction with certain molecules (analytes). This phenomenon forms the basis of sensitive and selective "turn-off" fluorescence sensing methods for the quantification of various compounds.[11]

Caption: Workflow for analyte detection via this compound fluorescence quenching.

References

- 1. Effect of Solvent on Intensity of Absorption and Fluorescence of this compound Dye and Spectral Properties of this compound Dye [jmchemsci.com]

- 2. researchgate.net [researchgate.net]

- 3. jasco-global.com [jasco-global.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. static.horiba.com [static.horiba.com]

- 8. web.stanford.edu [web.stanford.edu]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Eosin Y: A Technical Guide to Solubility and Laboratory Preparation

For Researchers, Scientists, and Drug Development Professionals

Eosin Y is a synthetic xanthene dye, a tetrabromo derivative of fluorescein, widely utilized across various scientific disciplines.[1] It is most recognized for its role as a counterstain in the standard Hematoxylin and Eosin (H&E) staining protocol, a cornerstone of histological examination.[2][3] In this application, it imparts a vibrant pink or red color to basic cellular components such as the cytoplasm, collagen, and muscle fibers, providing a stark contrast to the blue-purple nuclei stained by hematoxylin.[2][4] Beyond histology, this compound is gaining prominence as a potent photosensitizer and a cost-effective photoredox catalyst in organic synthesis.[1]

This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its preparation for laboratory use, and visual workflows for its primary applications.

Data Presentation: Chemical Properties and Solubility

This compound primarily exists in two forms: the free acid (spirit-soluble) and its disodium (B8443419) salt (water-soluble), the latter being more common for laboratory preparations.[1] The solubility is highly dependent on its chemical form and the solvent used.[1]

Table 1: Chemical Properties of this compound (Disodium Salt)

| Property | Value | Reference |

| IUPAC Name | disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | [5] |

| Common Names | This compound, Eosin Yellowish, Acid Red 87, C.I. 45380 | [3][6][7] |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [6] |

| Molar Mass | 691.85 g/mol (anhydrous) | [3] |

| Appearance | Red to reddish powder | [5][6] |

| Melting Point | 295.5 °C (decomposes) | [6] |

Table 2: Solubility of this compound Forms in Various Solvents

| Chemical Form | CAS Number | Solvent | Reported Solubility |

| This compound (Free Acid) | 15086-94-9 | Water | 0.8 mg/mL[8] |

| Ethanol (B145695) | 10 mg/mL[8] | ||

| Ethylene Glycol Monomethyl Ether | 40 mg/mL[8] | ||

| This compound (Disodium Salt) | 17372-87-1 | Water | ≥ 100 mg/mL[5] |

| Water | Freely Soluble[1] | ||

| Water | 40% (w/v) or 40 g/100mL[1][3] | ||

| Ethanol | Freely Soluble[1] | ||

| Ethanol | 40% (w/v) or 40 g/100mL[1][3] |

Experimental Protocols: Preparation of this compound Solutions

The concentration of this compound solutions typically ranges from 0.5% to 5% (w/v), with the choice between aqueous and alcoholic preparations depending on the specific application and laboratory preference.[4]

Protocol 1: Preparation of 1% Aqueous this compound Stock Solution

This protocol is suitable for routine H&E staining when a vibrant cytoplasmic stain is desired.

Materials:

-

This compound powder (disodium salt)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Beaker

-

Weighing balance and weigh paper

-

Storage bottle (amber glass recommended)

-

Thymol (B1683141) (optional, as a preservative)

Procedure:

-

Weigh 1 gram of this compound powder and transfer it to a clean beaker.[4]

-

Add 100 mL of distilled water to the beaker.[4]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the this compound powder is completely dissolved, which may take several minutes.[4]

-

(Optional) Add a single crystal of thymol to the solution to inhibit microbial growth.[4]

-

Transfer the solution to a labeled storage bottle. The solution is stable at room temperature.[9]

Protocol 2: Preparation of 1% Alcoholic this compound Stock Solution

Alcoholic solutions are often preferred for their faster staining and dehydration properties in histology.[4]

Materials:

-

This compound powder (disodium salt)

-

95-100% Ethanol

-

Distilled or deionized water

-

Glacial Acetic Acid (optional)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Beaker

-

Weighing balance and weigh paper

-

Storage bottle (amber glass recommended)

Procedure:

-

Weigh 1 gram of this compound powder and add it to a beaker.[4]

-

Add 20 mL of distilled water and swirl to mix.[4]

-

Add 80 mL of 95% ethanol and continue to mix.[4]

-

Place the beaker on a magnetic stirrer and stir until the powder is fully dissolved.

-

(Optional) For a deeper red stain, add 0.5 mL of glacial acetic acid to the final solution and mix well.[4][10]

-

Transfer the solution to a labeled amber glass bottle for storage at room temperature.

Protocol 3: Preparation of 0.5% Aqueous this compound Stock Solution

A lower concentration of this compound is often used for more subtle cytoplasmic staining or when a lighter counterstain is desired.[2][4]

Materials:

-

This compound powder (disodium salt)

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Beaker

-

Weighing balance and weigh paper

-

Storage bottle

Procedure:

-

Weigh 0.5 grams of this compound powder and place it in a beaker.[4]

-

Measure 100 mL of distilled water and add it to the beaker.[4]

-

Stir the mixture with a magnetic stirrer until all the powder has dissolved.

-

Transfer the solution to a labeled storage bottle. Store at room temperature.[10]

Experimental Workflow: Hematoxylin and Eosin (H&E) Staining

The H&E stain is a fundamental histological procedure. The workflow involves a sequence of deparaffinization, rehydration, nuclear staining with hematoxylin, and cytoplasmic counterstaining with this compound.[2][11]

Caption: Workflow diagram of the Hematoxylin and Eosin (H&E) staining protocol.

Application in Photoredox Catalysis

This compound has emerged as an inexpensive and readily available alternative to traditional transition metal photoredox catalysts.[12] It can convert visible light into chemical energy to facilitate single-electron transfer (SET) with organic substrates, thereby generating reactive radical intermediates for a variety of organic transformations.[12]

The general mechanism often involves either an oxidative or reductive quenching cycle. The diagram below illustrates a common oxidative quenching pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. stainsfile.com [stainsfile.com]

- 4. benchchem.com [benchchem.com]

- 5. Eosin | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. macsenlab.com [macsenlab.com]

- 8. mpbio.com [mpbio.com]

- 9. biognost.com [biognost.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mycetoma.edu.sd [mycetoma.edu.sd]

- 12. scispace.com [scispace.com]

Eosin Y as a Counterstain in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Eosin (B541160) Y, a synthetic xanthene dye, is a fundamental tool in microscopy, primarily utilized as a counterstain in the Hematoxylin and Eosin (H&E) staining method.[1][2][3][4] This guide provides a comprehensive technical overview of Eosin Y, its chemical properties, staining mechanism, and detailed protocols for its application in histological and cytological preparations.

Core Principles of this compound Staining

This compound is an acidic dye that carries a net negative charge.[2][5][6] Its staining mechanism is based on electrostatic interactions with positively charged (cationic) components in tissue sections.[7][8] These basic cellular constituents, termed "eosinophilic" or "acidophilic," are rich in proteins containing amino acids like arginine and lysine.[8] At an acidic pH, the amino groups of these proteins become protonated, leading to a net positive charge that attracts the anionic this compound dye.[7][8] This interaction results in the characteristic pink, red, or orange staining of the cytoplasm, collagen, muscle fibers, and red blood cells.[1][6][7]

In the context of the H&E stain, this compound serves as a counterstain to hematoxylin, a basic dye that stains acidic components, most notably the cell nucleus, a deep blue or purple.[2][6] This differential staining provides a vivid and detailed visualization of tissue morphology, making it an indispensable technique in histopathology for routine examination and disease diagnosis.[2][7]

Physicochemical and Spectral Properties of this compound

This compound, chemically known as 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate, is a tetrabromo derivative of fluorescein.[5][8][9] Its chemical structure is the basis for its fluorescent properties, though this is less commonly utilized in routine histology.[3]

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [3][5] |

| Molecular Weight | 691.9 g/mol | [5] |

| C.I. Number | 45380 (Acid Red 87) | [3][5] |

| Appearance | Red crystalline powder | [5] |

| Solubility | Water and Ethanol (B145695) | [3][10] |

| Absorption Maximum (λmax) in Ethanol | 525 nm | [9][11] |

| Emission Maximum (λem) in Ethanol | 549 nm | [9][11] |

| Absorption Maximum (λmax) in Water | 516 nm | [12] |

| Emission Maximum (λem) in Water | 543 nm | [12] |

Experimental Protocols

Preparation of this compound Staining Solutions

The concentration of this compound solutions typically ranges from 0.5% to 5% (w/v), prepared in either an aqueous or alcoholic base.[1][13] The addition of a small amount of glacial acetic acid can enhance the staining intensity.[1][6][14]

Table 2: Formulations for this compound Stock Solutions (for 100 mL)

| Solution Type | Component | Quantity | Reference |

| 1% Aqueous this compound | This compound Powder (disodium salt) | 1 g | [13][15] |

| Distilled Water | 100 mL | [13][15] | |

| Thymol (preservative, optional) | 1 crystal | [13] | |

| 1% Alcoholic this compound | This compound Powder (disodium salt) | 1 g | [13][16] |

| Distilled Water | 20 mL | [13] | |

| 95% Ethanol | 80 mL | [13] | |

| Glacial Acetic Acid (optional) | 0.5 mL | [13] | |

| 0.5% Aqueous this compound | This compound Powder (disodium salt) | 0.5 g | [13] |

| Distilled Water | 100 mL | [13] |

Protocol for 1% Alcoholic this compound Solution Preparation:

-

Weigh 1 gram of this compound powder.

-

Dissolve the powder in 20 mL of distilled water.

-

Add 80 mL of 95% ethanol and mix thoroughly.

-

Optionally, add 0.5 mL of glacial acetic acid to intensify the stain.[13]

-

Filter the solution before use to remove any undissolved particles.[1][13]

-

Store in a tightly closed container at room temperature.

Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the standard procedure for H&E staining. Timing for each step may require optimization based on tissue type and desired staining intensity.

Table 3: H&E Staining Protocol

| Step | Reagent | Duration | Purpose |

| 1. Deparaffinization & Rehydration | Xylene I & II | 5-10 min each | Remove paraffin (B1166041) wax |

| 100% Ethanol I & II | 3-5 min each | Remove xylene | |

| 95% Ethanol | 3 min | Rehydrate tissue | |

| 70% Ethanol | 3 min | Rehydrate tissue | |

| Running Tap Water | 5 min | Final rinse | |

| 2. Nuclear Staining | Harris's or Mayer's Hematoxylin | 3-5 min | Stain cell nuclei |

| Running Tap Water | 5 min | Rinse | |

| 3. Differentiation | 1% Acid Alcohol | A few seconds | Remove excess hematoxylin |

| Running Tap Water | 2 min | Stop differentiation | |

| 4. Bluing | Scott's Tap Water Substitute or Ammonia Water | 30 sec - 2 min | Turn nuclei blue |

| Running Tap Water | 2 min | Rinse | |

| 5. Counterstaining | This compound Solution (0.5-1%) | 30 sec - 2 min | Stain cytoplasm and connective tissue |

| 6. Dehydration, Clearing & Mounting | 95% Ethanol I & II | 2-3 min each | Begin dehydration |

| 100% Ethanol I & II | 2-3 min each | Complete dehydration | |

| Xylene I & II | 5 min each | Clear tissue | |

| Mounting Medium and Coverslip | - | Permanent mounting |

Visualization of Workflows and Mechanisms

H&E Staining Workflow

The following diagram illustrates the sequential steps of a typical H&E staining protocol.

Caption: A typical workflow for Hematoxylin and Eosin (H&E) staining.

This compound Staining Mechanism

This diagram illustrates the electrostatic interaction that forms the basis of this compound staining.

Caption: Electrostatic interaction between this compound and tissue proteins.

Factors Influencing Eosin Staining and Troubleshooting

The quality of this compound staining can be affected by several factors. Understanding these variables is crucial for consistent and high-quality results.

Table 4: Key Parameters and Troubleshooting for this compound Staining

| Parameter | Optimal Range/Value | Effect on Staining & Troubleshooting | Reference |

| pH of Eosin Solution | 4.0 - 5.0 | Staining intensity is highly dependent on pH. Above pH 5.0, staining intensity drops significantly. An overly acidic pH can lead to non-specific staining. Adjust with acetic acid. | [1][8] |

| Eosin Concentration | 0.5% - 2.0% (w/v) | Higher concentrations can lead to overstaining, obscuring cellular detail. Lower concentrations may result in pale staining. | [1][13] |

| Staining Time | 30 seconds - 2 minutes | Insufficient time leads to weak staining. Excessive time can cause overstaining. Optimize for specific tissue types. | [2][17] |

| Differentiation | In 70% and 95% ethanol | The dehydration steps after eosin staining also act as differentiation, removing excess stain. The water content in lower grade alcohols helps to wash out excess eosin. Adjusting time in these alcohols can fine-tune the final intensity. | [18] |

| Fixation | Adequate and proper fixation is crucial. | Inadequate fixation can result in a lack of three distinct shades of eosin and smudgy nuclear and cytoplasmic detail. | [17] |

A well-differentiated Eosin stain should ideally produce at least three distinct shades of pink: a vibrant red or orange-red for red blood cells, a lighter pink for collagen and connective tissue, and a deeper pink for smooth muscle and cytoplasm.[17]

Conclusion

This compound is an indispensable counterstain in microscopy that provides essential context to nuclear staining, enabling detailed morphological analysis of tissues. A thorough understanding of its chemical properties, the principles of its staining mechanism, and the critical parameters of the staining protocol is paramount for researchers, scientists, and drug development professionals. By carefully controlling variables such as pH, concentration, and timing, one can achieve high-quality, consistent, and reproducible staining results, which are fundamental for accurate histological and pathological assessment.

References

- 1. biognost.com [biognost.com]

- 2. clyte.tech [clyte.tech]

- 3. stainsfile.com [stainsfile.com]

- 4. nbinno.com [nbinno.com]

- 5. macsenlab.com [macsenlab.com]

- 6. atlas-medical.com [atlas-medical.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. stainsfile.com [stainsfile.com]

- 11. Effect of Solvent on Intensity of Absorption and Fluorescence of this compound Dye and Spectral Properties of this compound Dye [jmchemsci.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. laboratorytests.org [laboratorytests.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Basic Eosin Y staining protocol explained

An In-depth Technical Guide to the Basic Eosin (B541160) Y Staining Protocol

Introduction

Eosin Y is a fluorescent, acidic xanthene dye integral to histological staining, most notably as the counterstain in the Hematoxylin (B73222) and Eosin (H&E) method.[1] For over a century, the H&E stain has been the gold standard in histology and anatomical pathology, providing a detailed view of tissue morphology.[2] This technique transforms transparent tissue sections into a vivid map of cellular components, making it a cornerstone of tissue-based diagnosis and research.[2] this compound imparts a characteristic pink or red color to basic cellular components, such as the cytoplasm, collagen, and muscle fibers.[1][3] This provides a crucial contrast to the blue or dark-purple nuclei stained by hematoxylin.[1][4] This guide provides a comprehensive overview of the this compound staining mechanism, detailed solution preparation, and a step-by-step experimental protocol tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: An Electrostatic Interaction

The efficacy of this compound staining is rooted in a fundamental electrostatic interaction. This compound is an anionic, or negatively charged, acidic dye.[2][4] This property drives its attraction to cationic, or positively charged, components within the tissue, which are referred to as eosinophilic or acidophilic.[1][2]

The primary targets for eosin are proteins rich in basic amino acid residues like arginine and lysine, which are abundant in the cytoplasm and extracellular matrix.[1] At the slightly acidic pH typically used for staining, the amino groups of these proteins become protonated, resulting in a net positive charge.[1] The negatively charged this compound dye then forms salt-like bonds with these positively charged proteins, staining them in varying shades of pink and red.[1][5] This elegant color contrast between the blue nuclei (stained by hematoxylin) and the pink cytoplasm is what provides a clear, detailed view of tissue structure.[2]

Experimental Protocols

Preparation of this compound Staining Solutions

This compound solutions can be prepared in either aqueous (water-based) or alcoholic (ethanol-based) forms, with concentrations typically ranging from 0.5% to 5% (w/v).[5][6] The choice depends on laboratory preference and the specific protocol.[5] Alcoholic solutions are often preferred for their faster staining and dehydration properties.[5] The addition of a small amount of glacial acetic acid can sharpen and enhance the staining.[5][7][8] An optimal pH for this compound solution is between 4.6 and 6.[6]

Procedure for 1% Alcoholic this compound Solution:

-

Weigh 1 gram of this compound powder.[5]

-

In a beaker, dissolve the powder in 20 mL of distilled water.[5]

-

Add 80 mL of 95% ethanol (B145695) and mix until the powder is completely dissolved.[5]

-

(Optional) For a more intense stain, add 0.5 mL of glacial acetic acid.[3][5]

-

Filter the solution before use and store it in a labeled, airtight bottle at room temperature.[5][8]

Quantitative Data: this compound Solution Formulations

The following tables summarize the components for various common this compound stock solutions.

| Table 1: 1% this compound Stock Solutions | |||

| Solution Type | Component | Quantity for 100 mL | Reference |

| Aqueous | This compound Powder (disodium salt) | 1 g | [5][9] |

| Distilled Water | 100 mL | [5][9] | |

| Alcoholic | This compound Powder (disodium salt) | 1 g | [5] |

| Distilled Water | 20 mL | [5] | |

| 95-100% Ethanol | 80 mL | [5] | |

| Glacial Acetic Acid (optional) | 0.5 mL | [5] |

| Table 2: 0.5% this compound Stock Solutions | |||

| Solution Type | Component | Quantity for 100 mL | Reference |

| Aqueous | This compound Powder (disodium salt) | 0.5 g | [5] |

| Distilled Water | 100 mL | [5] | |

| Glacial Acetic Acid (optional) | up to 0.5 mL | [8] |

Standard Hematoxylin and Eosin (H&E) Staining Protocol

The following is a standard procedure for staining paraffin-embedded tissue sections.

Deparaffinization and Rehydration

This initial step is critical for removing the paraffin (B1166041) wax used for embedding tissue, allowing aqueous stains to penetrate the sections.

-

Xylene: Immerse slides in two changes, 5-10 minutes each.[2]

-

100% Ethanol: Two changes, 3-5 minutes each.[2]

-

95% Ethanol: One change, 3 minutes.[2]

-

70% Ethanol: One change, 3 minutes.[2]

-

Running Water Rinse: Rinse gently for 5 minutes.[2]

Nuclear Staining with Hematoxylin

-

Hematoxylin: Immerse slides in a filtered hematoxylin solution (e.g., Mayer's or Harris's) for 3-5 minutes.[2][10]

-

Water Rinse: Wash in running tap water.[10]

-

Differentiation: Dip slides briefly (a few seconds) in 1% acid alcohol (1% HCl in 70% alcohol) to remove excess background staining.[10]

-

Water Rinse: Rinse again in running tap water.[10]

-

Bluing: Immerse in a bluing agent (e.g., Scott's Tap Water Substitute or weak ammonia (B1221849) water) until nuclei turn blue, typically for 1-2 minutes.[3][10]

-

Water Rinse: Wash thoroughly in running tap water.[3]

Cytoplasmic Staining with this compound

-

This compound Stain: Immerse slides in a 0.5% to 1% this compound solution for 30 seconds to 2 minutes.[2][3] Staining time can be adjusted to achieve the desired intensity.[11]

-

Water Rinse: Rinse in tap water for 1-5 minutes to remove excess eosin.[10]

Dehydration, Clearing, and Mounting

This final sequence removes all water and prepares the slide for permanent mounting and preservation.

-

95% Ethanol: Two changes, 2-3 minutes each.[2]

-

100% Ethanol: Two changes, 2-3 minutes each.[2]

-

Xylene: Two changes, 5 minutes each.[2]

-

Mounting: Apply a drop of permanent mounting medium to the tissue section and carefully place a glass coverslip, avoiding air bubbles.[2]

Quantitative Data: H&E Staining Protocol Timings

| Table 3: Summary of a Standard H&E Staining Protocol | |

| Step | Reagent |

| 1. Deparaffinization | Xylene (Change 1) |

| Xylene (Change 2) | |

| 2. Rehydration | 100% Ethanol (Change 1) |

| 100% Ethanol (Change 2) | |

| 95% Ethanol | |

| 70% Ethanol | |

| Running Tap Water | |

| 3. Nuclear Staining | Hematoxylin Solution |

| Running Tap Water | |

| 1% Acid Alcohol (Differentiation) | |

| Running Tap Water | |

| Bluing Agent | |

| Running Tap Water | |

| 4. Counterstaining | This compound Solution (0.5-1%) |

| 5. Dehydration | 95% Ethanol (Change 1) |

| 95% Ethanol (Change 2) | |

| 100% Ethanol (Change 1) | |

| 100% Ethanol (Change 2) | |

| 6. Clearing | Xylene (Change 1) |

| Xylene (Change 2) | |

| 7. Mounting | Mounting Medium & Coverslip |

Expected Results

A successfully executed H&E stain provides clear differentiation of cellular components:

-

Nuclei: Blue to dark-purple.[4]

-

Cytoplasm and Proteins: Various shades of pink or red.[2][4]

-

Red Blood Cells: Intensely bright red.[4]

Visual Workflow

Caption: Workflow diagram of the Hematoxylin and Eosin (H&E) staining protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. clyte.tech [clyte.tech]

- 3. benchchem.com [benchchem.com]

- 4. H&E stain - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. biognost.com [biognost.com]

- 7. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. laboratorytests.org [laboratorytests.org]

- 11. stainsfile.com [stainsfile.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Eosin Y in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Eosin Y, a synthetic xanthene dye, is a cornerstone reagent in histology and cytology, prized for its role as a vibrant counterstain. Its anionic nature facilitates the staining of basic cellular components, such as the cytoplasm, collagen, and muscle fibers, in varying shades of pink and red. This guide provides an in-depth overview of the safe handling, application, and disposal of this compound, with a focus on empowering laboratory professionals to minimize risks and ensure high-quality, reproducible results.

Chemical and Physical Properties of this compound

This compound, also known as this compound disodium (B8443419) salt, Acid Red 87, or C.I. 45380, is a tetrabromo derivative of fluorescein.[1] Its fundamental properties are crucial for understanding its behavior in staining protocols and for implementing appropriate safety measures.

| Property | Value | References |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅ | [1][2] |

| Molecular Weight | 691.85 g/mol | [2][3] |

| Appearance | Red to reddish-brown crystalline powder | [1][4] |

| Solubility | Soluble in water; slightly soluble in alcohol | [2][5] |

| Melting Point | Decomposes above 295.5 °C (563.9 °F) | [6] |

| Absorption Maximum | Approximately 524-526 nm | [5][7] |

| Emission Maximum | Approximately 544 nm | [7] |

Hazard Identification and Safety Precautions

This compound, in both its powdered and solution forms, presents manageable hazards when handled correctly. The primary risks are associated with eye and skin irritation, and for alcoholic solutions, flammability.

GHS Hazard Classification

-

Solid this compound:

-

Alcoholic this compound Solutions:

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure.

References

- 1. This compound solution (modified alcoholic), 500mL (ab246824) | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. labmethods.org [labmethods.org]

- 4. ihisto.io [ihisto.io]

- 5. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]

- 6. ethosbiosciences.com [ethosbiosciences.com]

- 7. aladdin-e.com [aladdin-e.com]

- 8. clyte.tech [clyte.tech]

Eosin Y: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and multifaceted applications of Eosin (B541160) Y, a versatile xanthene dye. This guide provides researchers, scientists, and drug development professionals with detailed technical data, experimental protocols, and visualizations to effectively harness the capabilities of Eosin Y in their work.

This compound, a synthetic xanthene dye, is a tetrabromo derivative of fluorescein (B123965) widely recognized for its vibrant red color.[1][2] It is a cornerstone in histology and cytopathology, most notably as the counterstain to hematoxylin (B73222) in the ubiquitous Hematoxylin and Eosin (H&E) staining protocol.[1][3] Beyond its foundational role in diagnostics, this compound has emerged as a potent photosensitizer in organic synthesis and photodynamic therapy (PDT), owing to its favorable photophysical properties.[3] This guide delves into the core chemical and physical characteristics of this compound, providing a robust resource for its application in scientific research and development.

Chemical Structure and Identification

This compound exists in two primary forms: the free acid (often referred to as spirit-soluble) and its more commonly used disodium (B8443419) salt (water-soluble). The tetrabromination of the fluorescein backbone significantly influences its chemical and photophysical properties.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | This compound (Free Acid) | This compound (Disodium Salt) |

| IUPAC Name | 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | Disodium 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate[3] |

| Synonyms | Acid Red 87, Solvent Red 43, Bromofluorescein[4] | This compound disodium salt, C.I. 45380[5] |

| CAS Number | 15086-94-9[4] | 17372-87-1[3] |

| PubChem CID | 11048[6] | 9810212, 24802122[7][8] |

| Molecular Formula | C20H8Br4O5[4] | C20H6Br4Na2O5[5] |

| SMILES String | Oc1c(Br)cc2c(Oc3c(Br)c(O)c(Br)cc3C24OC(=O)c5ccccc45)c1Br[9] | C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[Na+].[Na+][6] |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physicochemical properties, including its solubility, absorption and emission characteristics, and its behavior in different chemical environments.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions/Solvent |

| Molecular Weight | 647.89 g/mol (Free Acid)[9], 691.85 g/mol (Disodium Salt)[5] | - |

| Melting Point | 295.5 °C (decomposes)[10] | - |

| pKa | pKa1: 2.0-2.1, pKa2: 3.8-4.8[11][12][13][14] | Water |

| Molar Absorptivity (ε) | ~112,000 M⁻¹cm⁻¹ at ~525 nm | Basic Ethanol (B145695) |

| ~60,803 M⁻¹cm⁻¹ at 539 nm[12] | - | |

| Fluorescence Quantum Yield (Φf) | 0.67[15] | Basic Ethanol |

| 0.2[16] | Water | |

| 0.4[16] | Methanol | |

| 0.005 (Dimer)[17][18] | Aqueous Solution | |

| Absorption Maximum (λmax) | 515-518 nm[19] | - |

| 526 nm[20][21] | - | |

| 531 nm[21] | Methanol | |

| Emission Maximum (λem) | 544 nm[20][21] | - |

Table 3: Solubility of this compound

| Solvent | This compound (Free Acid) | This compound (Disodium Salt) |

| Water | 0.8 mg/mL[4] | Freely Soluble |

| Ethanol | 10 mg/mL[4] | Soluble |

| Ethylene Glycol Monomethyl Ether | 40 mg/mL[4] | - |

| DMSO | - | 1 mg/mL[20] |

Experimental Protocols

Histological Staining

This protocol outlines the standard procedure for H&E staining to visualize tissue morphology.

-

Deparaffinization and Rehydration:

-

Hematoxylin Staining:

-

Immerse slides in a filtered hematoxylin solution (e.g., Harris hematoxylin) for 3-8 minutes.[22][23]

-

Rinse well in running tap water.[22]

-

Differentiate by dipping slides in 1% acid alcohol for a few seconds to remove excess stain.[22]

-

Wash in running tap water.[23]

-

"Blue" the sections by immersing in a suitable reagent like Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.[23]

-

Wash in running tap water for 5 minutes.[23]

-

-

Eosin Staining:

-

Dehydration, Clearing, and Mounting:

References

- 1. grokipedia.com [grokipedia.com]

- 2. Eosin - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. scbt.com [scbt.com]

- 6. Eosin | C20H6Br4Na2O5 | CID 11048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (disodium) | C20H6Br4Na2O5 | CID 24802122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Disodium | C20H6Br4Na2O5 | CID 9810212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Dye content 99 15086-94-9 [sigmaaldrich.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations [mdpi.com]

- 13. On the mechanism of photocatalytic reactions with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. omlc.org [omlc.org]

- 16. Effect of Solvent on Intensity of Absorption and Fluorescence of this compound Dye and Spectral Properties of this compound Dye [jmchemsci.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. [PDF] Estimation of quantum yields of weak fluorescence from this compound dimers formed in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 19. stainsfile.com [stainsfile.com]

- 20. caymanchem.com [caymanchem.com]

- 21. caymanchem.com [caymanchem.com]

- 22. clyte.tech [clyte.tech]

- 23. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]

Eosin Y: An In-depth Technical Guide to Visualizing Cellular Morphology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Eosin (B541160) Y is a synthetic xanthene dye, recognized for its vibrant red-to-pink hue, that serves as a cornerstone in histology and cytology.[1][2] As an acidic dye, its primary and most widespread application is as a counterstain to hematoxylin (B73222) in the Hematoxylin and Eosin (H&E) staining protocol, the gold standard in histopathology for visualizing tissue morphology.[3][4] The technique provides critical contrast between the cell nucleus and the cytoplasm, enabling detailed examination of tissue architecture and the identification of pathological changes.[2]

Beyond its fundamental role in H&E staining, Eosin Y's utility extends to fluorescence microscopy and as a potent photosensitizer in advanced biomedical research applications, including photodynamic therapy and photoredox catalysis.[5][6][7] This guide provides a comprehensive overview of the core principles of this compound's function, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Core Mechanism of Action: An Electrostatic Interaction

The fundamental principle of this compound staining is an electrostatic, salt-forming interaction.[8] this compound is an anionic (negatively charged) dye that binds to cationic (positively charged) components within the cell and the extracellular matrix.[4][8] These basic cellular constituents, rich in amino acids like arginine, lysine, and histidine, are termed "eosinophilic" or "acidophilic" because of their affinity for the acidic eosin dye.[8][9] At the acidic pH typically used for staining, the amino groups of these proteins are protonated, resulting in a net positive charge that attracts the negatively charged this compound molecules.[8] This interaction is responsible for the characteristic pink and red staining of the cytoplasm, collagen, muscle fibers, and red blood cells.[8]

References

Eosin Y: A Technical Guide to its Absorption Spectrum for Spectroscopic Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Eosin (B541160) Y, a xanthene dye widely utilized in biological staining, photodynamic therapy, and as a potent photoredox catalyst in organic synthesis.[1] A thorough understanding of its absorption characteristics is critical for its effective application. This document outlines its spectral behavior under various conditions, provides detailed experimental protocols for its analysis, and illustrates key operational workflows.

Spectroscopic Properties of Eosin Y

This compound's vibrant color and fluorescence are products of its extensive conjugated aromatic system. Its absorption spectrum is characterized by a strong peak in the visible region, which is highly sensitive to the molecular environment. This sensitivity is primarily due to the different ionic forms the dye can adopt. This compound has two acidic protons with pKa values of approximately 2.0 and 3.8 in water.[2] Consequently, it can exist in a neutral lactone form (often colorless), a monoanionic form, and a dianionic form, with the dianionic species predominating at pH levels above 3.8 and being the most catalytically active.[2]

The polarity of the solvent significantly impacts the absorption maximum (λmax) of this compound. A red shift, or a shift to a longer wavelength, is typically observed as the solvent polarity decreases.[3][4] This phenomenon, known as solvatochromism, is crucial when designing experiments in non-aqueous media.

Table 1: Spectroscopic Properties of this compound in Various Solvents